![molecular formula C11H11N3OS2 B2491770 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-02-2](/img/structure/B2491770.png)
2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
The compound “2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound . The “p-Tolyl” part of the molecule refers to a tolyl group, which is a functional group related to toluene . These groups are commonly found in the structure of diverse chemical compounds .
Synthesis Analysis
The synthesis of thiadiazole derivatives, like the one , is often based on cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . The introduction of thiol group may be considered to be less known direction of chemical modification .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the thiadiazole ring and the tolyl group. The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The tolyl group is a functional group related to toluene .Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives are diverse. The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
- Dye-Sensitized Solar Cells (DSSCs) : Thiazolothiazoles are employed as electron-transport materials in DSSCs, enhancing their efficiency by facilitating charge transfer at the interface between the dye and the semiconductor electrode .
- Organic Field-Effect Transistors (OFETs) : These compounds exhibit high charge carrier mobility, making them suitable for use in OFETs. Their planar structure contributes to efficient charge transport within the transistor channel .
Nonlinear Optical Properties
Thiazolothiazoles possess remarkable oxidation stability and exhibit nonlinear optical behavior. Researchers have explored their potential in various applications:
- Nonlinear Optical Materials : The synthesis of conjugated products from thiazolothiazoles allows for their use in nonlinear optical devices, such as frequency converters and optical switches .
Antidiabetic Activity
Interestingly, related compounds have demonstrated antidiabetic properties:
Future Directions
Thiadiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have a broad pharmacological spectrum and are a fundamental part of some clinically applied drugs . Therefore, the future research directions might include further exploration of the biological activities of these compounds and development of new synthesis methods .
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-2-4-8(5-3-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZDCVOJAZLEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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